3-(2-Nitrophenyl)propanamide
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Overview
Description
3-(2-Nitrophenyl)propanamide is an organic compound with the molecular formula C9H10N2O3 It is a derivative of propanamide, where a nitrophenyl group is attached to the third carbon of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Nitrophenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with nitromethane in the presence of a base to form 2-nitro-1-phenylpropan-1-one. This intermediate is then reduced to 3-(2-nitrophenyl)propan-1-ol, which is subsequently converted to this compound through an amide formation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles under basic conditions.
Major Products
Reduction: 3-(2-Aminophenyl)propanamide.
Oxidation: 3-(2-Nitrophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)propanamide involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)propanamide
- 3-(3-Nitrophenyl)propanamide
- 3-(2-Nitrophenyl)propanoic acid
Uniqueness
3-(2-Nitrophenyl)propanamide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
3-(2-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-4H,5-6H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQHJDUFKAUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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